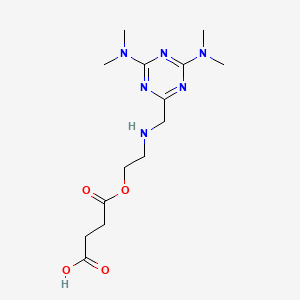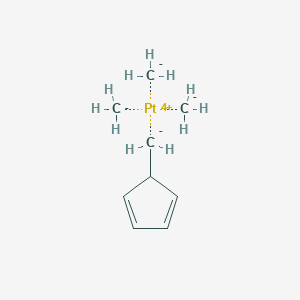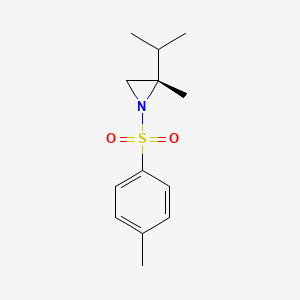
s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine: is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their strained ring structure, which makes them highly reactive and useful in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine typically involves the reaction of an appropriate aziridine precursor with a sulfonylating agent. One common method is the reaction of 2-isopropyl-2-methylaziridine with p-toluenesulfonyl chloride under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles, leading to the formation of amines or other derivatives.
Electrophilic Substitution Reactions: The presence of the sulfonyl group can facilitate electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, can react with the aziridine ring under mild conditions.
Electrophiles: Such as halogens and sulfonyl chlorides, can react with the aromatic ring under acidic or basic conditions.
Major Products Formed:
Amines: Formed from nucleophilic ring-opening reactions.
Substituted Aromatics: Formed from electrophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s reactivity makes it useful in the synthesis of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, it is used in the production of polymers and other materials with specialized properties .
Mecanismo De Acción
The mechanism of action of s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine involves the reactivity of the aziridine ring and the sulfonyl group. The strained ring structure makes the aziridine highly reactive towards nucleophiles, leading to ring-opening reactions.
Comparación Con Compuestos Similares
2-Methylaziridine: Another aziridine derivative with similar reactivity but lacking the sulfonyl group.
2-Isopropylaziridine: Similar structure but without the toluene-4-sulfonyl group.
Uniqueness: s-2-Isopropyl-2-methyl-1-(toluene-4-sulfonyl)aziridine is unique due to the presence of both the isopropyl and toluene-4-sulfonyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H19NO2S |
|---|---|
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
(2S)-2-methyl-1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10(2)13(4)9-14(13)17(15,16)12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3/t13-,14?/m1/s1 |
Clave InChI |
KSOFDLFPOLHDKU-KWCCSABGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@]2(C)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


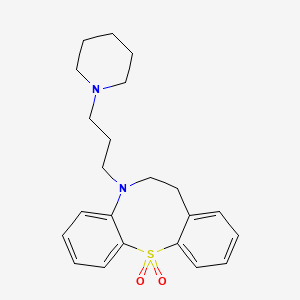
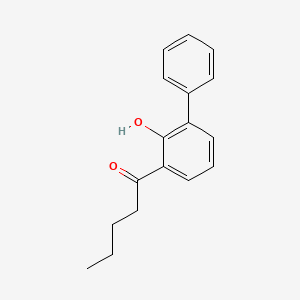
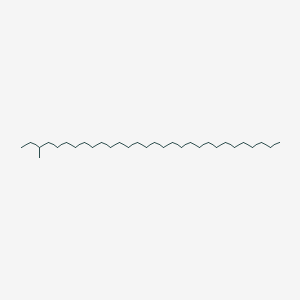
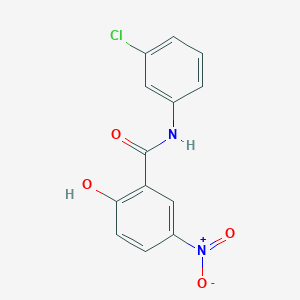
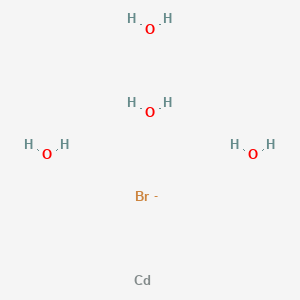
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
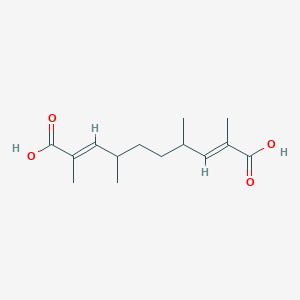

![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

